N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide
Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, linked to a 3-methylphenyl group and a diphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with an amine to form the oxadiazole ring.
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Attachment of the diphenylacetamide moiety: : The diphenylacetamide group can be introduced via a nucleophilic substitution reaction. The oxadiazole intermediate can be treated with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. For example, the compound might inhibit an enzyme by binding to its active site, thereby blocking its activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide
- N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide
- N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide
Uniqueness
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the diphenylacetamide moiety. These structural features can influence its biological activity, making it distinct from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-9-8-14-20(15-17)23-26-21(29-27-23)16-25-24(28)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRZZPEINBJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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